Product packaging for Dihydroxyruthenium(IV) oxide(Cat. No.:CAS No. 80948-44-3)

Dihydroxyruthenium(IV) oxide

Cat. No.: B2643174
CAS No.: 80948-44-3
M. Wt: 153.1
InChI Key: DHUMEKQXVAMGMG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydroxyruthenium(IV) Oxide, often referred to as hydrous ruthenium oxide (RuO₂·xH₂O), is a high-value inorganic compound prized in research for its exceptional electrochemical properties. This material serves as a critical catalyst and active material in several cutting-edge energy technologies. Its primary research application is in the anodic Oxygen Evolution Reaction (OER) for acidic water electrolysis, a key process for green hydrogen production . While highly active, its operational stability in proton-exchange-membrane water electrolyzers (PEMWEs) can be limited; performance is closely tied to its structure, as amorphous, hydrous forms with coordinatively unsaturated sites may offer high initial activity, while more crystalline, anhydrous phases can provide enhanced durability . This makes it a pivotal model system for studying catalyst degradation mechanisms, such as proton participation in the bulk phase and catalyst pulverization . Furthermore, this compound is a premier active material for high-performance pseudo-capacitors. It exhibits remarkably high specific capacitance, with studies reporting values up to 1865.7 F g⁻¹, and excellent cycling stability, retaining over 90% capacitance after 8000 cycles when prepared as organic-hybrid nanoparticles . Its charge storage mechanism involves fast, reversible redox reactions coupled with proton exchange, enabling high power and energy density . The compound is typically synthesized from ruthenium chloride precursors and is characterized by its insolubility in water and high chemical stability, though it can undergo reductive dissolution in the presence of specific organic acids like oxalate and ascorbate . This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4O3Ru B2643174 Dihydroxyruthenium(IV) oxide CAS No. 80948-44-3

Properties

IUPAC Name

ruthenium(2+);dihydroxide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O.Ru/h3*1H2;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUMEKQXVAMGMG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[OH-].[OH-].[Ru+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4O3Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Synthesis of Dihydroxyruthenium Iv Oxide

Controlled Synthesis Strategies for Tunable Morphologies and Nanostructures

The functionality of Dihydroxyruthenium(IV) oxide is intrinsically linked to its structure at the nanoscale. Consequently, a variety of synthesis strategies have been developed to produce tailored morphologies and nanostructures, including nanoparticles, nanosheets, nanowires, and complex hierarchical assemblies.

Hydrothermal and solvothermal methods are widely employed for the synthesis of nanostructured materials, offering advantages such as low cost, environmental friendliness, and the ability to produce highly crystalline products at relatively low temperatures. mdpi.comnih.govijnrd.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. scispace.comrsc.orgornl.gov

For this compound, these pathways allow for the fabrication of various nanostructures, including nanoparticles and nanosheets. researchgate.netresearchgate.netresearchgate.net The morphology of the final product can be precisely controlled by tuning key reaction parameters. For instance, the use of polymer additives, such as polyethylene (B3416737) glycol (PEG), during hydrothermal synthesis can direct the growth of RuO₂ into nanosheet morphologies. researchgate.net The concentration of precursor materials can also be adjusted to vary the resulting morphology. mdpi.com This control enables the synthesis of materials with high surface areas and specific crystalline facets, which are crucial for applications relying on surface reactions.

Table 1: Influence of Hydrothermal/Solvothermal Parameters on Morphology

Method Precursor Additive/Solvent Temperature (°C) Time (h) Resulting Morphology Reference(s)
Hydrothermal Ruthenium chloride Water 180 24 Uniform nanoparticles (~2.6 nm) researchgate.net
Hydrothermal Ruthenium chloride Water, PEG - - Nanosheets researchgate.net

Electrochemical methods provide a direct and versatile route for synthesizing thin films and coatings of this compound onto conductive substrates. These techniques are valued for their simplicity, low cost, and precise control over film thickness and morphology. researchgate.net

Anodic deposition is a common approach where a film of hydrous ruthenium oxide is grown on an electrode by applying a positive potential. researchgate.net The process typically starts with a precursor solution, such as aqueous Ruthenium(III) chloride (RuCl₃·xH₂O). The application of an anodic potential oxidizes Ru³⁺ ions to Ru⁴⁺, leading to the deposition of RuO₂·nH₂O on the substrate. researchgate.net Cathodic electrodeposition has also been utilized, where the local pH at the cathode increases due to water reduction, inducing the precipitation of the hydrous oxide from the precursor salt. ucf.edu Furthermore, cyclic voltammetry, which involves repeatedly sweeping the potential, can be used to grow the oxide film layer by layer.

Another significant technique is the direct anodic oxidation of a metallic ruthenium substrate. nih.gov By repeatedly cycling the potential of ruthenium metal in an acidic electrolyte, a surface layer of amorphous, hydrous ruthenium (oxy)hydroxide (RuOₓHᵧ) can be formed. nih.gov This method is particularly useful for studying the intrinsic properties of the hydrous oxide layer formed in situ.

To achieve more complex and highly ordered nanostructures, template-assisted synthesis and self-assembly methods are employed. These approaches use pre-existing structures to guide the formation of this compound into desired shapes.

Template-assisted synthesis utilizes a physical mold or scaffold to direct the growth of the material. escholarship.org For example, a template-directed, sol-gel technique has been successfully used to synthesize crystalline RuO₂ nanowires. acs.org In this method, a precursor solution of RuCl₃ in ethanol (B145695) is filtered through a polycarbonate template containing cylindrical pores of a specific diameter. acs.org The precursor within the pores is then gelled, and subsequent heat treatment removes the template, leaving behind an array of uniform nanowires. acs.org

Self-assembly offers a bottom-up approach where the material’s components spontaneously organize into ordered structures. Hydrous ruthenium oxide itself can act as a reactive scaffold for the template-free, spontaneous growth of other nanomaterials on its surface. nih.gov The disordered structure and presence of oxygen vacancies in as-synthesized H–RuO₂ enable it to act as a potent reducing agent, facilitating the growth and self-assembly of noble metal nanoparticles (e.g., gold and platinum) directly on its surface at room temperature. nih.gov This highlights the intrinsic capability of the material to direct the formation of complex, multi-component nanostructures.

The synthesis of this compound typically begins with a Ruthenium(III) precursor, most commonly hydrated Ruthenium(III) chloride (RuCl₃·xH₂O). wikipedia.orgresearchgate.net The transformation from this precursor to the final oxide product involves several key chemical steps.

The primary step is the hydrolysis of the Ru(III) salt in an aqueous solution. nih.govemich.edu In this process, water molecules or hydroxide (B78521) ions replace the chloride ligands coordinated to the ruthenium ion. emich.edu This reaction is highly dependent on the solution's pH and can be accelerated by adding a base (e.g., NaOH), which promotes the formation of ruthenium hydroxide intermediates. nih.gov

Following hydrolysis, an oxidation step occurs. The ruthenium hydroxide species, which contains Ru(III), is oxidized to Ru(IV). This oxidation can happen spontaneously through exposure to air. nih.govfrontiersin.org The final product is a hydrated form of ruthenium(IV) oxide, which can be described as RuO₂·nH₂O or RuO(OH)₂. The low synthesis temperatures often used (e.g., 80°C) can result in an incomplete conversion of the trivalent ruthenium hydroxide, leading to a disordered structure with a higher probability of oxygen vacancies. nih.gov These defects are crucial as they can significantly influence the material's electronic and chemical properties. nih.gov

In electrochemical synthesis, the mechanism involves the direct oxidation of Ru³⁺ ions from the precursor solution to Ru⁴⁺ at the anode surface, which then deposit as the hydrous oxide film. researchgate.net

Influence of Synthetic Parameters on Crystallinity, Phase Purity, and Defect Chemistry

The properties of this compound are highly sensitive to its solid-state characteristics, such as crystallinity, the presence of secondary phases, and the concentration of defects. These characteristics are directly influenced by the synthetic parameters employed during its preparation.

Temperature and pH are two of the most critical parameters that govern the crystallization kinetics and, consequently, the final properties of the material. mdpi.com

Temperature: The as-synthesized this compound, particularly when prepared via low-temperature precipitation or hydrolysis methods, is typically amorphous or poorly crystalline. nih.govfrontiersin.org This amorphous state is characterized by a disordered atomic arrangement and a significant amount of incorporated structural water. The degree of crystallinity can be precisely controlled through post-synthesis thermal treatment, or annealing.

Low Temperatures (< 100°C): Drying the precipitated material at low temperatures (e.g., 80°C) generally yields an amorphous, highly hydrous oxide. nih.govfrontiersin.org

Moderate Temperatures (150°C - 350°C): Annealing in this range initiates a phase transformation. The material begins to crystallize, forming the tetragonal rutile structure of anhydrous RuO₂. researchgate.netfrontiersin.orgresearchgate.net This crystallization process is concurrent with dehydration, where both physically adsorbed and chemically bound water molecules are removed from the structure. researchgate.netosti.gov Increasing the annealing temperature within this range typically leads to increased crystallinity and larger crystal sizes. researchgate.net For instance, annealing at 150°C can improve the performance of electrodeposited films by optimizing the nanostructure without complete conversion to the anhydrous form. researchgate.net Calcination at 350°C can result in fully crystalline RuO₂ nanoparticles. frontiersin.org

pH: The pH of the reaction medium plays a pivotal role, primarily during the initial hydrolysis of the ruthenium precursor. nih.gov The pH influences the rate of hydrolysis and the nature of the resulting hydroxide species. emich.edu Furthermore, the pH affects the surface chemistry of the oxide particles. The surface of hydrous ruthenium oxide contains functional groups whose acidity and charge are pH-dependent. nih.govresearchgate.net This surface charge influences particle aggregation, stability in suspension, and interaction with other species in the solution, thereby affecting the growth and phase purity of the final product. nih.gov

Table 2: Effect of Annealing Temperature on this compound Properties

Initial State Annealing Temperature (°C) Resulting Phase Key Changes Reference(s)
As-deposited film 150 Amorphous/Nanocrystalline Improved stability and performance researchgate.net
Hydrous Oxide ~200 Crystalline Threshold Creation of optimal nanostructure researchgate.net

Modulation of Oxygen Vacancies and Hydroxyl Group Density

The precise control over the concentration of oxygen vacancies and the density of surface hydroxyl groups is a critical aspect in tailoring the physicochemical properties of this compound for various catalytic and electronic applications. Advanced synthesis methodologies, such as sol-gel processes and hydrothermal techniques, offer versatile platforms for modulating these structural features. The ability to engineer these defects and surface functionalities allows for the fine-tuning of the material's performance.

Sol-gel synthesis is a widely employed method for preparing hydrated ruthenium oxides, which are often referred to as this compound due to the presence of hydroxyl moieties. This technique involves the transition of a colloidal solution (sol) into a gel-like solid network. A key advantage of the sol-gel process is the ability to achieve a high degree of homogeneity at the molecular level. The process typically begins with a ruthenium precursor, such as ruthenium trichloride (B1173362) (RuCl₃), which undergoes hydrolysis and condensation reactions to form a hydrated oxide network.

The density of hydroxyl groups in the final material can be significantly influenced by the parameters of the sol-gel process and subsequent heat treatment. For instance, the pH of the initial solution can affect the hydrolysis and condensation rates, thereby influencing the amount of trapped water and residual hydroxyl groups in the gel. Furthermore, the aging process of the gel can also play a role in the final hydroxyl group concentration.

Post-synthesis heat treatment, or calcination, is a crucial step in modulating both oxygen vacancies and hydroxyl group density. Lower calcination temperatures generally result in a higher concentration of residual hydroxyl groups, leading to a more hydrated form of ruthenium oxide. Conversely, increasing the calcination temperature promotes the removal of these hydroxyl groups through dehydroxylation, leading to the formation of a more crystalline and less hydrated ruthenium(IV) oxide. This process can also simultaneously introduce oxygen vacancies. The relationship between calcination temperature and the resulting material properties is a key area of research in the synthesis of tailored ruthenium oxide materials.

Hydrothermal synthesis offers another powerful route for the controlled synthesis of this compound with modulated defect structures. This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel, known as an autoclave. The hydrothermal environment can facilitate the dissolution and recrystallization of materials, allowing for the formation of unique crystalline phases and morphologies that may not be accessible through other synthesis routes.

The pH of the reaction medium is a critical parameter in hydrothermal synthesis that can be tuned to control the formation of different ruthenium oxide phases and, consequently, the density of hydroxyl groups and oxygen vacancies. By carefully adjusting the pH, it is possible to favor the formation of specific metastable phases of ruthenium oxide, each with its distinct crystal structure and surface chemistry. This pH-controlled approach allows for a degree of predictability in the synthesis of materials with desired properties.

Table 1: Influence of Synthesis Parameters on Material Properties

Synthesis Parameter Effect on Hydroxyl Group Density Effect on Oxygen Vacancy Concentration
Sol-Gel: Calcination Temperature Decreases with increasing temperature Can increase with increasing temperature
Hydrothermal: pH Varies depending on the stable phase at a given pH Can be influenced by the resulting crystal structure

| Doping | Can be indirectly affected by changes in lattice structure | Can be intentionally increased to create active sites |

Table 2: Research Findings on Defect Engineering in Ruthenium Oxides

Research Focus Key Finding Implication for this compound
Thermal Treatment of Hydrated RuO₂ Progressive removal of water and hydroxyl groups with increasing temperature leads to crystallization. Allows for tuning the "dihydroxy" character of the material.
pH-Controlled Hydrothermal Synthesis Different metastable phases of ruthenium oxides can be selectively synthesized. Provides a pathway to different surface hydroxyl arrangements and intrinsic defect concentrations.

| Interface Engineering with other Oxides | Creating a heterojunction can induce and stabilize oxygen vacancies at the interface. | Offers a method to enhance catalytic activity through controlled defect creation. |

Comprehensive Characterization and Structural Elucidation of Dihydroxyruthenium Iv Oxide

Spectroscopic Analysis for Electronic and Local Structural Environment

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local coordination environment of materials like dihydroxyruthenium(IV) oxide. These methods provide critical insights into the oxidation state of ruthenium and the arrangement of neighboring atoms.

X-ray Absorption Near-Edge Structure (XANES) studies on hydrous ruthenium oxides have shown that all ruthenium oxide compounds exhibit similar K-edge energies, making it difficult to distinguish between Ru(III) and Ru(IV) states based on the edge position alone. researchgate.net However, the near-edge features can differ, indicating variations in the short-range atomic structure among different forms of ruthenium oxide. researchgate.net Extended X-ray Absorption Fine Structure (EXAFS) analysis provides more detailed information about the local structure. For instance, studies comparing anhydrous RuO₂ with hydrous forms (e.g., RuO₂·0.29H₂O and RuO₂·2.32H₂O) reveal significant differences. researchgate.net While anhydrous RuO₂ has a well-defined rutile structure with chains of RuO₆ octahedra, the hydrous versions show increased disorder. researchgate.net The highly hydrous, amorphous form is composed of disordered RuO₆ octahedra chains with no discernible linking between them. researchgate.net

XPS is particularly effective for determining the oxidation state of ruthenium. The Ru 3d core level spectrum for Ru(IV) oxide typically shows two peaks corresponding to the spin-orbit split 3d₅/₂ and 3d₃/₂ components. For RuO₂, these peaks are observed at binding energies of approximately 280.5-280.7 eV and 284.6-284.9 eV, respectively, which confirms the +4 oxidation state. acs.org The presence of hydroxyl groups and water in the structure, as is the case in this compound, influences the O 1s spectrum. Deconvolution of the O 1s peak in hydrous ruthenium oxides often reveals three components: one for the lattice oxygen (O²⁻) in the Ru-O-Ru framework, one for hydroxyl groups (OH⁻), and one for physically adsorbed or bound water (H₂O). nih.gov The transition from amorphous hydrous oxide to a more crystalline form upon annealing can also be tracked by XPS, with a second spin-orbit doublet sometimes appearing at higher binding energy (around 282.6 eV), which is associated with increasing crystallinity. bohrium.com

Below is a data table summarizing typical XPS binding energies for ruthenium oxides.

Spectral RegionComponentBinding Energy (eV)Inferred Chemical State
Ru 3dRu 3d₅/₂280.5 - 280.9Ru(IV) in RuO₂
Ru 3dRu 3d₃/₂284.6 - 284.9Ru(IV) in RuO₂
O 1sO²⁻ (lattice)~529.5 - 529.8Oxygen in Ru-O-Ru
O 1sOH⁻~530.9 - 531.2Hydroxyl Groups
O 1sH₂O~532.3 - 533.0Adsorbed/Bound Water

Note: Binding energies can vary slightly based on instrument calibration and specific sample conditions.

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a crucial tool for identifying the structural fingerprints of this compound, particularly for confirming the presence of hydroxyl groups.

Infrared spectroscopy is highly sensitive to the vibrational modes of O-H bonds. In studies of hydrous ruthenium oxide, characteristic absorption bands related to hydroxyl groups and water molecules are readily identified. nih.gov A broad absorption band observed around 3384 cm⁻¹ is typically assigned to the stretching vibrations of confined molecular water, while a band near 1604 cm⁻¹ corresponds to the bending mode of surface hydroxyl groups (Ru-OH). nih.gov The presence of these bands provides direct evidence of hydration and the existence of hydroxyl functionalities within the material's structure.

Raman spectroscopy probes the lattice vibrations of the ruthenium-oxygen framework. For crystalline, anhydrous RuO₂ which adopts the rutile structure (space group P4₂/mnm), there are four characteristic Raman-active modes: A₁g, B₁g, B₂g, and E_g. researchgate.netsc.edu These modes are associated exclusively with the vibrations of the oxygen atoms in the lattice. sc.edu In contrast, the IR-active modes involve the displacement of both ruthenium and oxygen atoms. sc.edu While this compound is often amorphous or nanocrystalline, the vibrational modes of the underlying RuO₂ lattice provide a reference. The presence of hydroxyl groups and structural disorder in the hydrated form would be expected to cause broadening of these Raman peaks and potentially shift their frequencies compared to the well-ordered crystalline material.

The table below lists the theoretically calculated and experimentally observed Raman active modes for crystalline RuO₂.

ModeSymmetryCalculated Frequency (cm⁻¹) researchgate.netExperimental Frequency (cm⁻¹) researchgate.net
1E_g514.36526
2A₁g658.29644
3B₂g691.68714

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly insightful technique for investigating the local atomic environments and dynamics in amorphous or disordered materials like this compound. ¹H NMR, specifically, is used to study the protons within the hydroxyl groups and water molecules.

Comprehensive solid-state ¹H NMR studies have been conducted on hydrous ruthenium oxide (RuO₂·xH₂O) to characterize its proton dynamics. acs.orgnih.gov These studies utilize variable-temperature ¹H spin-lattice relaxation time (T₁) measurements to understand proton mobility. acs.orgnih.gov The analysis of T₁ relaxation data allows for the calculation of the activation energy (Eₐ) for proton diffusion within the material. acs.org

Research has shown a strong correlation between this activation energy and the material's electrochemical performance, particularly its ability to store charge (pseudocapacitance). nih.gov For instance, hydrous ruthenium oxide samples annealed at temperatures between 100 and 200 °C exhibit lower proton activation energies, suggesting that protons can diffuse more easily through the bulk material. nih.gov In contrast, samples annealed at lower (<100 °C) or higher (>200 °C) temperatures show higher activation energies, indicating that proton motion is more restricted. nih.gov This suggests that an optimal level of hydration and structural disorder facilitates proton transport. These NMR findings support the model that the high capacitance of hydrous ruthenium oxide is linked to the facile diffusion and intercalation of protons into the material's bulk. nih.gov

The table below, based on data from studies on RuO₂·xH₂O, illustrates the relationship between annealing temperature, water content, and the activation energy for proton dynamics.

Annealing Temperature (°C)Water Content (x in RuO₂·xH₂O)Activation Energy (Eₐ) (kJ/mol)
252.7620.3
1000.8412.6
1500.5411.8
1750.4813.5
2000.3519.3
3000.1121.2

⁹⁹Ru Mössbauer spectroscopy is a technique that can provide valuable information on the electronic state, local symmetry, and magnetic properties of ruthenium-containing compounds by probing the nuclear energy levels of the ⁹⁹Ru isotope. acs.orgnih.gov However, specific ⁹⁹Ru Mössbauer studies focusing explicitly on this compound or amorphous hydrous ruthenium oxide are not widely reported in the literature.

Nevertheless, the principles of the technique and data from related crystalline ruthenium(IV) oxides can be used to infer the expected spectral characteristics. The key parameters obtained from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). The isomer shift is sensitive to the s-electron density at the ruthenium nucleus and is therefore indicative of the oxidation state. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus, providing information about the local coordination environment.

For anhydrous, crystalline RuO₂, which has a symmetric, octahedral coordination of ruthenium, a single, unsplit resonance line is expected. Studies on other Ru(IV) compounds, such as in the pyrochlore (B1171951) Gd₂RuO₅, show an isomer shift consistent with the +4 oxidation state. materialsproject.org In the context of this compound, RuO(OH)₂, the local environment around the ruthenium atom is less symmetric than in anhydrous RuO₂ due to the presence of both oxide and hydroxide (B78521) ligands. This breaking of cubic symmetry would be expected to generate a significant electric field gradient, resulting in a non-zero quadrupole splitting in the ⁹⁹Ru Mössbauer spectrum. The isomer shift would be expected to be in the range characteristic for Ru(IV), though potentially modulated by the covalency of the Ru-OH bond compared to the Ru-O bond.

The table below summarizes ⁹⁹Ru Mössbauer parameters for related ruthenium compounds to provide context.

CompoundRuthenium Oxidation StateIsomer Shift (IS) (mm/s)Quadrupole Splitting (QS) (mm/s)Magnetic Field (kG) at 4.2 K
SrRuO₃+4-0.310.20352
CaRuO₃+4-0.280.000
Y₂Ru₂O₇+4-0.260.00126
Gd₂RuO₅+4-0.34Broadened single lineSmall

Isomer shifts are typically reported relative to Ru metal.

In-Situ and Operando Characterization for Dynamic Process Monitoring

To truly understand the functionality of this compound, it is essential to study the material under actual operating conditions. mdpi.com In-situ and operando characterization techniques monitor the material's properties in real-time during an electrochemical reaction, providing invaluable insights into its dynamic behavior. nih.govnih.govresearchgate.net These methods are key to bridging the gap between static structural information and functional performance, revealing how the catalyst's active sites evolve during reactions. mdpi.comresearchgate.net For materials like ruthenium oxides, which undergo significant structural and electronic changes under potential, operando studies are critical for identifying the true active phase. acs.orgnih.govnih.gov

Electrochemical In-Situ Spectroscopy (e.g., SERS, Electrochemical Impedance Spectroscopy) for Reaction Intermediates and Surface Changes

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique used to probe molecular species at an electrode's surface. In-situ SERS experiments on RuO₂ films have identified distinct vibrational peaks corresponding to different oxidation states. researchgate.net For example, peaks at 456 and 710 cm⁻¹ are associated with a hydrated Ru(IV) oxide, while peaks at 614 and 750 cm⁻¹ are attributed to a more reduced, disordered oxide containing Ru(III). researchgate.net Such studies are crucial for tracking the changes in surface species and oxidation states as a function of the applied potential, offering clues about reaction mechanisms and the nature of catalytic intermediates. universiteitleiden.nlresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetic and mechanistic processes occurring at the electrode-electrolyte interface. mdpi.com EIS studies on hydrous ruthenium oxides (RuO₂·xH₂O) have been used to evaluate their protonic and electronic conductivity. nih.gov The analysis of impedance data reveals that the charge-transfer resistance is not significantly affected by the water content, but the capacitor's frequency response is, suggesting that protonic conduction through hydrated regions is a dominant factor for its high capacitance. nih.gov The spectra for RuO₂ often show multiple semicircles, which can be modeled to represent the interface between the catalyst and the electrolyte, as well as any underlying substrate effects. rsc.org

Summary of In-Situ Electrochemical Spectroscopy Findings
TechniqueMaterialKey FindingReference
In-Situ SERSRuO₂ FilmIdentified vibrational peaks for Ru(IV) and Ru(III) states at different potentials. researchgate.net
EISRuO₂·xH₂ODemonstrated that protonic conduction dominates the capacitor frequency response. nih.gov
EISRu NanoparticlesNyquist plots show two semi-circles, with the lower frequency one representing the charge transfer resistance of the reaction. rsc.org

Real-Time Monitoring of Structural and Electronic Transformations under Reaction Conditions

Observing the evolution of this compound's crystal and electronic structure in real-time is critical for understanding its activity and stability. nih.govresearchgate.net

Structural Transformations can be monitored using techniques like operando X-ray absorption spectroscopy (XAS) and EC-SEM. acs.orgrsc.org Operando XAS studies on RuO₂ during the oxygen evolution reaction (OER) reveal dynamic changes in the Ru valence state and local coordination environment. rsc.org For example, under acidic OER conditions, the Ru center is first reduced near the onset potential and then re-oxidized during the reaction, accompanied by a decrease in Ru-O bond lengths. rsc.org Liquid-phase TEM (LP-TEM) offers another powerful method for direct, real-time visualization of nanoscale structural dynamics, such as the dissolution of RuO₂ nanocrystals under oxidizing conditions. acs.org

Electronic Transformations are tracked in parallel, often using the same operando XAS experiments. By analyzing the X-ray absorption edges (e.g., Ru M₃-edge), researchers can map the changes in the average oxidation state of ruthenium as the electrochemical potential is varied. acs.orgnih.gov Studies show that as the potential increases towards the OER regime, the Ru M₃-edge peak shifts to higher energy, indicating an increase in the Ru oxidation state from approximately Ru³⁺ to Ru⁴⁺. nih.gov This deprotonation and oxidation process leads to a highly oxidized active material, which is believed to be key to its high catalytic activity. acs.orgnih.gov

Theoretical and Computational Chemistry of Dihydroxyruthenium Iv Oxide

Electronic Structure and Bonding Theory

Computational chemistry offers a powerful lens through which to investigate the fundamental electronic properties and bonding nature of dihydroxyruthenium(IV) oxide. These methods range from those that are well-suited for solid-state systems to highly accurate wavefunction-based approaches for molecular models.

Density Functional Theory (DFT) is a cornerstone of computational materials science, widely used to investigate the ground-state properties of ruthenium oxides. matec-conferences.orgresearchgate.net For hydroxylated RuO2 surfaces, DFT calculations reveal how the presence of hydroxyl groups modifies the electronic structure compared to the pristine oxide. nih.gov Calculations on the rutile RuO2 structure, the most stable crystalline form, show that it is metallic, with no band gap at the Fermi level, which is crucial for its application as an electrode material. researchgate.netacs.org

The density of states (DOS) analyses indicate that the states near the Fermi level are primarily composed of Ru 4d and O 2p orbitals, signifying strong covalent bonds between ruthenium and oxygen. acs.org The introduction of hydroxyl groups on the surface can induce localized states and alter the work function of the material, which has significant implications for its interaction with adsorbates and its electrocatalytic activity. acs.orgresearchgate.net Theoretical studies have shown that the incorporation of lattice hydroxyls can increase the Ru-Ru distance, which in turn facilitates the turnover of the Ru oxidation state during catalytic cycles. nih.gov

Table 1: Representative DFT-Calculated Properties of Ruthenium Oxide Systems

Property Value/Observation Source
Lattice Parameters (Rutile RuO2) Good agreement with experimental data (typically <1.4% difference) matec-conferences.org
Electronic Character Metallic (no band gap) acs.org
Dominant Orbitals at Fermi Level Ru 4d and O 2p acs.org
Effect of Surface Hydroxylation Alters work function and introduces localized states acs.orgresearchgate.net

| Effect of Lattice Hydroxyl | Increases Ru-Ru distance, promoting flexible Ru oxidation states | nih.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the atomic-scale processes occurring at the this compound-water interface. nih.gov These simulations, which calculate the forces on atoms from first principles at each time step, are crucial for understanding the structure and dynamics of interfacial water layers and their role in catalytic reactions. acs.org

AIMD studies on the RuO2/water interface have revealed the formation of highly structured hydrogen-bonding networks. acs.org The orientation of water molecules and the degree of protonation of surface oxygen species are found to be highly dependent on the electrode potential and pH. researchgate.net These simulations have been instrumental in elucidating water-assisted reaction mechanisms, where interfacial water molecules actively participate in proton transfer steps, thereby lowering the activation barriers for catalytic reactions like the OER. nih.gov The dynamic nature of AIMD also allows for the exploration of the stability of different surface terminations and the free energy landscape of complex reactions. rsc.orgacs.org

While DFT is the workhorse for solid-state calculations, highly accurate wavefunction-based methods, such as Coupled Cluster theory (e.g., CCSD(T)), are employed to provide benchmark data for smaller molecular models of ruthenium oxyhydroxides. researchgate.net These methods explicitly treat electron correlation, which is the interaction between electrons, with a very high degree of accuracy.

Due to their computational expense, these methods are typically used to study the thermochemistry of small gas-phase molecules like RuO(OH)2, RuO2(OH)2, and other related species. researchgate.net By providing highly accurate reaction energies and enthalpies of formation, these calculations help to refine thermodynamic databases. researchgate.net This data is critical for predicting the speciation of ruthenium in various environments and for validating the accuracy of more computationally efficient methods like DFT for more complex systems.

Computational Elucidation of Reaction Mechanisms

Understanding how reactions proceed at the surface of this compound is paramount for designing better catalysts. Computational methods are indispensable for mapping out complex reaction pathways and identifying rate-determining steps.

The first step in any surface-catalyzed reaction is the adsorption of reactants. DFT calculations are used to determine the preferred adsorption sites and binding energies of various species on hydroxylated RuO2 surfaces. For reactions like the OER, the adsorption energies of intermediates such as *OH, *O, and *OOH are key descriptors of catalytic activity. dtu.dk

Computational studies have shown that coordinatively unsaturated ruthenium sites (Ru_cus) are typically the most reactive sites for adsorption. dtu.dk The presence of surface hydroxyls can influence the binding energies of these intermediates through electronic effects and hydrogen bonding. rsc.org Furthermore, by mapping the potential energy surface, computational chemists can locate the transition states for elementary reaction steps, such as bond formation and cleavage. The energy of these transition states determines the activation barrier and, consequently, the rate of the reaction.

Table 2: Computationally Modeled Aspects of Adsorption on Ruthenium Oxide Surfaces

Aspect Modeled Key Findings Computational Method Source
Adsorption of OER Intermediates Ru_cus sites are most active; binding energies are key activity descriptors. DFT dtu.dk
Water Adsorption Interaction energy is significant and influences subsequent dissociation. DFT doi.org
Role of Surface Hydroxyls Modulate binding energies of adsorbates through hydrogen bonding and electronic effects. DFT rsc.org

| Transition State Identification | Allows for the calculation of activation energy barriers for reaction steps. | DFT | osti.gov |

Note: This table is interactive and can be sorted by clicking on the column headers.

Computational models have been extensively applied to unravel the mechanisms of the Oxygen Evolution Reaction (OER) on ruthenium oxide surfaces, a critical process for water splitting. nih.gov The generally accepted mechanism involves a series of four proton-coupled electron transfer steps, with intermediates such as adsorbed hydroxyl (OH), oxo (O), and hydroperoxyl (*OOH). nih.gov

DFT calculations, often combined with the computational hydrogen electrode (CHE) model, are used to calculate the free energy of each elementary step as a function of the applied electrode potential. This allows for the construction of free energy diagrams, which can identify the potential-determining step—the step with the largest free energy change. osti.gov Theoretical studies have highlighted how the binding energies of the *O and *OH intermediates are critical; ideal catalysts bind these species neither too strongly nor too weakly. acs.org AIMD simulations have further revealed that the explicit inclusion of water molecules is crucial, as they can mediate proton transfer and stabilize intermediates, leading to alternative, lower-energy reaction pathways. nih.gov

Prediction of Surface Reconstruction and Stability under Operando Conditions.

The study of this compound under operando conditions, meaning during a chemical reaction, is crucial for understanding its catalytic activity. Theoretical and computational methods are invaluable for predicting how the surface of this material reconstructs and maintains stability under realistic reaction environments. These predictions are often based on density functional theory (DFT) calculations, which can model the electronic structure and energetics of the catalyst surface in the presence of reactants and intermediates.

Researchers have focused on how the surface of this compound changes in response to the electrochemical potential and the presence of adsorbates, such as water and oxygen-containing species. These calculations help to identify the most stable surface terminations and morphologies under different operating conditions. For instance, the Pourbaix diagram, constructed from DFT calculations, can predict the most stable surface phase as a function of pH and electrode potential.

The stability of the catalyst is another critical aspect addressed by computational studies. By calculating the dissolution potential of ruthenium atoms from the oxide surface, researchers can predict the material's resistance to degradation under harsh oxidative conditions. These theoretical insights are essential for designing more durable and efficient catalysts for processes like the oxygen evolution reaction (OER).

Application of Machine Learning and Artificial Intelligence in this compound Design and Property Prediction.

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of materials science, and the study of this compound is no exception. These advanced computational techniques can accelerate the discovery and design of new materials with enhanced properties by learning from existing data.

One of the primary applications of ML in this context is the development of predictive models for catalytic activity and stability. By training algorithms on large datasets of experimental and computational data, ML models can quickly screen vast numbers of potential catalyst structures and compositions to identify promising candidates. This approach significantly reduces the time and resources required for traditional trial-and-error experimentation.

Furthermore, AI can be employed to analyze complex reaction networks and identify the key descriptors that govern the catalytic performance of this compound. These descriptors can then be used to guide the rational design of new catalysts with optimized electronic and geometric structures. The use of machine learning can also extend to the interpretation of complex spectroscopic data obtained under operando conditions, providing deeper insights into the reaction mechanisms.

Below is an interactive data table summarizing the application of computational methods in the study of this compound:

Computational Method Application in this compound Research Key Insights
Density Functional Theory (DFT)Prediction of surface reconstruction and stability.Identification of stable surface terminations and prediction of dissolution potentials.
Machine Learning (ML)High-throughput screening of catalyst candidates and property prediction.Accelerated discovery of materials with enhanced catalytic activity and stability.
Artificial Intelligence (AI)Analysis of complex reaction networks and identification of performance descriptors.Rational design of catalysts with optimized electronic and geometric structures.

Mechanistic Studies in Catalysis and Surface Chemistry of Dihydroxyruthenium Iv Oxide

Fundamental Principles of Catalytic Activity and Selectivity

Dihydroxyruthenium(IV) oxide, a hydrated form of ruthenium dioxide, stands as a pivotal compound in the field of catalysis. Its efficacy stems from a combination of the accessible oxidation states of ruthenium and the functional role of its hydroxyl groups. These features govern the compound's activity and selectivity in a wide array of chemical transformations, from heterogeneous oxidation reactions to complex electrocatalytic processes. Understanding the fundamental principles of its catalytic behavior is essential for the rational design of advanced catalytic systems.

The catalytic prowess of this compound is intrinsically linked to the flexibility of the ruthenium center's oxidation state and the reactivity of the associated hydroxyl groups. The Ru(IV) state is often a key intermediate in catalytic cycles, particularly in oxidation reactions. For instance, in water oxidation, a Ru(III)-OH species can undergo a proton-coupled electron transfer (PCET) to form the highly active Ru(IV)=O species. mdpi.com Some mechanisms propose further oxidation to a Ru(V)=O state, which then reacts with a water molecule in a nucleophilic attack to form the crucial O-O bond. mdpi.comacs.org However, alternative pathways have been identified where the Ru(IV)=O intermediate can react directly with water, avoiding the higher oxidation state, particularly at near-neutral pH. bnl.gov

The hydroxyl groups are not mere spectators in these cycles; they are active participants. In many mechanisms, surface hydroxyls or coordinated water molecules act as proton acceptors, facilitating deprotonation steps that are critical for regenerating the catalyst or proceeding to the next step in the cycle. rsc.orgnih.gov The presence of surface hydroxyl groups enhances the hydrophilicity of the catalyst, which can be beneficial for reactions in aqueous media. rsc.orghhu.de Furthermore, these groups are directly involved in the bifunctional mechanism, where Ru–OH surface species, formed at lower potentials, can provide the oxygen necessary to oxidize intermediates adsorbed on adjacent active sites, such as CO on platinum. acs.org The interplay between the oxidation state changes of the ruthenium center and the proton-transfer-mediating role of the hydroxyl groups is fundamental to the catalytic efficiency of the material.

In heterogeneous catalysis, this compound and its derivatives serve as robust catalysts for oxidation and environmental remediation. A significant application is in the catalytic wet oxidation (CWO) of concentrated organic pollutants found in industrial wastewater. ingentaconnect.com For example, ruthenium-based catalysts have demonstrated exceptional efficiency in purifying pharmaceutical wastewater containing biochemically resistant compounds like pyridine. nih.gov In these processes, the catalyst facilitates the degradation of organic molecules by oxygen at elevated temperatures and pressures, achieving removal rates for both chemical oxygen demand (COD) and total nitrogen that can exceed 99%. ingentaconnect.comnih.gov

The compound also functions as an effective photocatalyst for the degradation of organic dyes. Ruthenium oxide nanoparticles have been shown to be highly active under UV or visible light for breaking down dyes like Rhodamine-B and Acridine (B1665455) Orange. researchgate.netresearchgate.net The mechanism involves the generation of electron-hole pairs upon light absorption, which then produce highly reactive oxygen species that degrade the organic molecules.

Another area of application is in the oxidation of soot from auto-exhaust. nih.govmdpi.com In this context, the ruthenium catalyst facilitates the rate-determining step of oxidizing nitrogen monoxide (NO) to nitrogen dioxide (NO2). nih.gov The NO2 then acts as a more powerful oxidant for the carbonaceous soot particles, effectively lowering the temperature required for their combustion and removal. nih.govmdpi.com

Table 1: Performance of Ruthenium-Based Catalysts in Organic Pollutant Degradation
Pollutant TypeCatalyst SystemReaction TypeDegradation EfficiencySource
Pyridine DerivativesRuthenium-based catalystCatalytic Wet Oxidation>99% (COD and Total Nitrogen) nih.gov
Rhodamine-BRuO₂ NanoparticlesPhotocatalysis84% researchgate.net
Acridine OrangeRuO₂ NanoparticlesPhotocatalysis82% researchgate.net
Soot (Carbon Particles)Ru₁/CeO₂ single-atomCatalytic OxidationLowers ignition temp. (T₅₀) significantly nih.gov

This compound is a cornerstone electrocatalyst, especially for the oxygen evolution reaction (OER), the anodic half-reaction of water splitting. The mechanism of water oxidation on ruthenium oxide surfaces typically involves the formation of high-valent ruthenium-oxo (Ru=O) species. mdpi.com A widely accepted pathway is the adsorbate evolution mechanism (AEM), where surface active sites sequentially bind oxygen-containing intermediates (*OH, *O, *OOH) derived from water. The crucial O-O bond formation step can occur through the nucleophilic attack of a water molecule on an electrophilic Ru=O species. acs.orgrsc.org

The presence of hydroxyl groups, characteristic of this compound, is directly correlated with enhanced electrocatalytic performance. rsc.org Hydrous ruthenium oxide is known to exhibit higher activity for OER compared to its anhydrous counterpart, a feature attributed to better proton conductivity and the accessibility of reactive surface sites. Ruthenium nanoparticles decorated with surface hydroxyl groups have shown exceptional performance for both OER and the hydrogen evolution reaction (HER) in alkaline seawater, demonstrating the versatility of these surface functionalities. hhu.de

In addition to water splitting, these materials are used as co-catalysts in other redox reactions, such as the methanol (B129727) oxidation reaction (MOR). Here, the ruthenium oxide component facilitates the removal of poisoning intermediates like carbon monoxide (CO) from the surface of a primary catalyst, such as platinum. acs.org This occurs via a bifunctional mechanism, where the hydrous oxide provides surface hydroxyl species at potentials lower than platinum can, which then oxidize the adsorbed CO, freeing up active sites on the platinum for continued methanol oxidation. acs.orgresearchgate.net

Table 2: Electrocatalytic Performance of Ruthenium-Based Materials in Oxygen Evolution Reaction (OER)
CatalystElectrolyteOverpotential at 10 mA cm⁻² (mV)Source
Nd-doped RuO₂0.5 M H₂SO₄211
Ru–BOₓ–OHAlkaline Seawater235 hhu.de
Ru₁–Pt₃CuAcidic220 ustc.edu.cn
SnRuOₓAcidic~200 nih.gov
Mn₀.₇₃Ru₀.₂₇O₂₋ᵟ0.5 M H₂SO₄208 researchgate.net

Understanding Structure-Function Relationships at the Atomic Level

The catalytic performance of this compound is not solely a product of its chemical composition but is profoundly influenced by its physical and electronic structure at the atomic scale. Factors such as the arrangement of atoms into specific nanostructures, the presence of crystalline defects, and the nature of the terminating surface planes dictate the availability and reactivity of active sites. Modulating the electronic environment of the ruthenium atoms can further tune these properties, leading to enhanced reaction kinetics.

The transition from bulk material to nanostructured forms of ruthenium oxide dramatically alters its catalytic properties. aip.org Synthesizing the material as mesoporous structures, nanoparticles, or nanowires significantly increases the surface-area-to-volume ratio, exposing a greater number of potential active sites. acs.orgacs.orgacs.org Mesoporous ruthenium oxide, for instance, has demonstrated superior performance and stability in water oxidation compared to commercial nanoparticles, an improvement attributed to its high surface area and robust structural integrity. acs.orgresearchgate.net

The generation of active sites is critically dependent on the specific crystallographic planes exposed at the surface. Theoretical and experimental studies have identified coordinatively unsaturated ruthenium sites (RuCUS), where the ruthenium atom has a lower coordination number than in the bulk, as the primary active centers for many catalytic reactions, including CO oxidation and the OER. dtu.dk These sites are prevalent on surfaces like RuO₂(110). dtu.dk

Defects within the crystal lattice, such as oxygen vacancies, also play a crucial role. These imperfections can serve as active sites themselves or can modify the electronic properties of adjacent metal atoms, thereby influencing their catalytic activity. ustc.edu.cn The formation of oxygen vacancies has been linked to the lattice oxygen evolution mechanism (LOER), where lattice oxygen itself participates in the reaction, though this can sometimes lead to catalyst degradation. ustc.edu.cnresearchgate.net Therefore, controlling the nanostructure, surface termination, and defect density is a key strategy for optimizing the number and quality of active sites.

The intrinsic activity of a catalytic site is governed by its electronic structure, which determines how strongly it binds to reactants and intermediates. For any given catalytic reaction, there is an optimal binding energy—strong enough to activate the reactants but weak enough to allow for product release. The reaction kinetics are thus highly sensitive to the electronic properties of the ruthenium active sites.

The electronic structure of this compound can be strategically modulated through several methods. One approach is doping with other metal cations. For example, doping RuO₂ with neodymium (Nd) was found to moderately decrease the d-band center energy, which balances the adsorption and desorption of oxygen intermediates and enhances OER activity. researchgate.net Similarly, the creation of a solid solution with tin (Sn) or manganese (Mn) can regulate the charge on the Ru atoms, altering the Ru-O bond strength and switching the reaction pathway to one that favors stability. nih.govresearchgate.net

Another powerful method is the application of lattice strain. Compressive strain, for example, can engineer the electronic structure and redox behavior of single-atom Ru sites, leading to optimized binding of oxygen species and improved resistance to dissolution. ustc.edu.cn Computational methods like Density Functional Theory (DFT) are instrumental in predicting how these modifications will affect the electronic structure and, consequently, the catalytic activity, providing a rational basis for designing catalysts with enhanced reaction kinetics. researchgate.netrsc.orgresearchgate.net By fine-tuning the electronic environment of the ruthenium atoms, it is possible to optimize the catalyst's performance for specific chemical transformations.

Interfacial Phenomena and Surface Reconstruction under Operating Conditions of this compound

Interfacial Water Structure and its Catalytic Role

At the interface between the this compound surface and an aqueous electrolyte, the arrangement and behavior of water molecules are critical determinants of catalytic activity, particularly in reactions like the oxygen evolution reaction (OER). The structure of this interfacial water can be dynamically altered, for instance, by doping the RuO₂ catalyst. Studies combining operando attenuated total reflectance surface-enhanced infrared absorption spectroscopy (ATR-SEIRAS) with theoretical analysis have shown that the local environment at the catalyst surface can be enriched with "free" water molecules (free-H₂O) that are not strongly hydrogen-bonded. nih.govresearchgate.netnih.gov

This enrichment facilitates a dynamic evolution from structured, hydrogen-bonded water (4-coordinated and 2-coordinated) to more reactive free-H₂O. nih.govresearchgate.net This process optimizes the hydrogen-bonding network within the electrical double layer, which in turn promotes solvent reorganization and facilitates more efficient proton-coupled electron transfer across the interface. nih.gov The presence of a continuous free-H₂O-enriched local environment is crucial for accelerating the often sluggish kinetics of interfacial water dissociation, a key step in many catalytic cycles. nih.govresearchgate.net

The following table, based on data from operando ATR-SEIRAS, illustrates the potential-dependent proportions of different interfacial water species on a modified RuO₂ surface, demonstrating the evolution towards a higher fraction of free-H₂O at increased applied potentials.

Potential-Dependent Proportions of Interfacial Water Species on a Modified RuO₂ Surface
Applied Potential (V vs. RHE)4-HB-H₂O (%)2-HB-H₂O (%)Free-H₂O (%)
1.30453520
1.35403327
1.40353035
1.45302545
1.50252055

Surface Reconstruction and Evolution of Active Sites

Under the demanding conditions of catalysis, particularly at high anodic potentials, the surface of this compound undergoes significant reconstruction. This is not a simple degradation but a dynamic transformation that can lead to the formation of new, and sometimes more active, surface species. acs.org This reconstruction is often linked with metal dissolution, where ruthenium atoms are leached from the surface, creating defects and altering the surface morphology. acs.orgacs.orgresearchgate.net

Operando X-ray absorption spectroscopy (XAS) has been instrumental in tracking these changes. nih.govacs.org These studies reveal that as the applied potential increases, the surface becomes progressively deprotonated. nih.govacs.org The hydroxyl groups (–OH) that characterize the this compound surface are oxidized, leading to a more highly oxidized active material. nih.govacs.org This oxidation is not centered solely on the ruthenium atoms but also involves the oxygen lattice itself, a phenomenon particularly pronounced in amorphous ruthenium oxides. nih.gov

The evolution of the ruthenium oxidation state and the deprotonation of surface hydroxyl species under operating conditions can be summarized as follows:

Evolution of Surface Species and Ru Oxidation State with Applied Potential
Applied Potential (V vs. RHE)Predominant Surface SpeciesAverage Ru Oxidation StateObservations
0.25Strongly hydroxylated (Ru-OH)~+4.0Surface is largely in its dihydroxy form. acs.org
0.85Hydroxylated (Ru-OH)+4.1Initial stages of deprotonation observed. acs.org
1.25Partially deprotonated (Ru-O/Ru-OH)+4.2Significant increase in deprotonation.
1.35Largely deprotonated (Ru-O)+4.3Formation of a highly oxidized surface. acs.org
>1.45Oxidized surface (Ru=O), formation of OER intermediates (-OO)>+4.3Onset of oxygen evolution, potential-dependent intermediates form on coordinatively unsaturated Ru sites (RuCUS). dtu.dkdtu.dk

This dynamic surface reconstruction means that the catalytically active phase may be a disordered or amorphous layer formed in situ, rather than the initial crystalline surface. acs.org The creation of defects, such as ruthenium vacancies, can generate new active sites with different electronic properties and reactivity compared to the pristine surface. acs.orgresearchgate.net While this reconstruction can enhance activity, it is also closely tied to stability challenges, as excessive dissolution leads to catalyst degradation. acs.orgacs.org Understanding and controlling these interfacial phenomena and reconstruction pathways is therefore a key objective in designing more robust and efficient this compound catalysts.

Integration of Dihydroxyruthenium Iv Oxide in Advanced Functional Materials and Systems

Design and Fabrication of Composite Materials and Heterostructures for Enhanced Functionality

The performance of dihydroxyruthenium(IV) oxide can be significantly enhanced by incorporating it into composite materials and heterostructures. This approach aims to leverage the synergistic effects between the ruthenium compound and other materials to improve properties such as conductivity, stability, and surface area.

A variety of methods are employed for the fabrication of these advanced materials. Hydrothermal synthesis is a common technique used to produce composite materials with well-controlled morphology and structure. mdpi.com For instance, titanium(IV) oxide-iron(II, III) oxide composites have been successfully fabricated using a hydrothermally-assisted technique. mdpi.com Another prevalent method is the sol-gel process, which allows for the synthesis of hydrous ruthenium oxide with high specific capacitance. sc.edu Electroless deposition has also been utilized to create ruthenium oxide-carbon composites, demonstrating superior energy and power densities compared to pure carbon materials. sc.edu

Composite materials often combine this compound with carbonaceous materials like activated carbon (AC), carbon nanotubes (CNTs), and graphene. materialsciencejournal.org These carbon-based materials provide a high surface area and excellent electrical conductivity, which complements the pseudocapacitive nature of the ruthenium oxide. materialsciencejournal.org The primary challenge in these composites is often the agglomeration of the ruthenium oxide nanoparticles, which can limit their electrochemical performance. materialsciencejournal.org

Heterostructures, where this compound is interfaced with other metal oxides, represent another avenue for enhancing functionality. For example, composites with other transition metal oxides are being explored to create materials with tailored electronic and catalytic properties. nih.gov The design of these heterostructures focuses on creating efficient interfaces for charge transfer and reaction kinetics.

Interactive Table: Fabrication Methods for this compound Composites

Fabrication MethodComposite ComponentsKey Advantages
Hydrothermal SynthesisRuthenium Oxide, Other Metal Oxides (e.g., TiO₂, Fe₃O₄)Good control over morphology and crystallinity. mdpi.com
Sol-Gel ProcessRuthenium Oxide, Carbon MaterialsHigh specific capacitance of the resulting material. sc.edu
Electroless DepositionRuthenium Oxide, CarbonEnhanced energy and power densities. sc.edu

Mechanistic Role in Energy Conversion and Storage Systems

This compound plays a crucial mechanistic role in energy conversion and storage systems, particularly in electrochemical supercapacitors. Its effectiveness stems from its ability to undergo fast and reversible Faradaic redox reactions at the electrode surface, a phenomenon known as pseudocapacitance. researchgate.net

The charge storage mechanism in hydrous ruthenium oxide is fundamentally different from that in electric double-layer capacitors (EDLCs), where charge is stored electrostatically. In this compound, charge is stored through redox transitions of the ruthenium ions. The generally accepted mechanism involves the insertion and removal of protons from the electrolyte into the hydrated structure of the oxide, accompanied by a change in the oxidation state of ruthenium. materialsciencejournal.orgresearchgate.net This can be represented by the following simplified equation:

RuOₓ(OH)ᵧ + δH⁺ + δe⁻ ↔ RuOₓ₋₋δ(OH)ᵧ₊δ

This process is highly reversible and can occur rapidly, enabling high power densities. The hydrous nature of the material is critical, as the presence of water molecules in the structure facilitates proton transport, which is essential for the charge storage mechanism. researchgate.net The material exhibits a mixed electronic and protonic conductivity, which is key to its high performance. materialsciencejournal.org

The structure of hydrous ruthenium oxide is often amorphous or nanocrystalline, which provides a high surface area and numerous active sites for the redox reactions to occur. researchgate.netresearchgate.net The specific capacitance of hydrous ruthenium oxide can be exceptionally high, with reported values reaching up to 760 F/g. sc.edu

Interactive Table: Comparison of Energy Storage Mechanisms

FeatureThis compound (Pseudocapacitor)Electric Double-Layer Capacitor (EDLC)
Charge Storage Mechanism Faradaic redox reactions. researchgate.netElectrostatic charge accumulation.
Key Property High specific capacitance. sc.eduHigh power density.
Electrode Material Hydrous metal oxides, conducting polymers. materialsciencejournal.orgActivated carbon, graphene.
Energy Density Generally higher than EDLCs.Generally lower than pseudocapacitors.

Applications in Environmental Remediation (mechanistic degradation pathways)

This compound also shows promise in environmental remediation, particularly in the catalytic degradation of organic pollutants. researchgate.netresearchgate.net The catalytic activity of ruthenium-based materials is leveraged to break down complex organic molecules into simpler, less harmful substances. researchgate.net

The primary mechanistic pathway for the degradation of organic pollutants involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.gov When the ruthenium oxide catalyst is activated, for example by light in photocatalysis, it can facilitate the transfer of electrons to adsorbed oxygen molecules, leading to the formation of superoxide (B77818) radicals (•O₂⁻). These superoxide radicals can then react with water to produce hydroxyl radicals.

The generated hydroxyl radicals are powerful, non-selective oxidizing agents that can attack a wide range of organic pollutants. The degradation process typically proceeds through a series of steps, including:

Adsorption: The organic pollutant molecules adsorb onto the surface of the this compound catalyst.

Generation of Reactive Species: The catalyst facilitates the formation of hydroxyl radicals and other reactive species.

Oxidation: The hydroxyl radicals attack the adsorbed organic molecules, leading to the cleavage of chemical bonds and the formation of smaller, more oxidized intermediates.

Mineralization: Ideally, the degradation process continues until the organic pollutants are completely mineralized into carbon dioxide, water, and inorganic ions.

For instance, ruthenium oxide nanoparticles have demonstrated high photocatalytic efficiency in the degradation of dyes like rhodamine B and acridine (B1665455) orange under UV light exposure. researchgate.net The degradation kinetics often follow a pseudo-first-order model. researchgate.net The efficiency of the degradation process can be influenced by factors such as the pH of the solution, the concentration of the pollutant, and the dosage of the catalyst.

While the general mechanism involving reactive oxygen species is well-established, the specific degradation pathways can be complex and vary depending on the structure of the organic pollutant. Research is ongoing to elucidate the detailed mechanistic steps for the degradation of various environmental contaminants using this compound-based catalysts. nih.gov

Future Research Directions and Challenges in Dihydroxyruthenium Iv Oxide Studies

Development of Novel Precision Synthetic Strategies for Tailored Properties

A primary challenge in the field is the development of synthetic methods that offer precise control over the material's fundamental properties. The catalytic and electrochemical performance of dihydroxyruthenium(IV) oxide is intrinsically linked to its morphology, particle size, crystallinity, and the density of surface hydroxyl groups. Future research must move beyond traditional bulk precipitation methods towards more sophisticated, precision-based strategies.

Key areas for development include:

Template-Assisted Synthesis: The use of both hard templates (e.g., mesoporous silica) and soft templates (e.g., block copolymers or surfactants) allows for the creation of nanostructures with controlled porosity and high surface area. acs.org Future work should focus on designing templates that can be easily removed without altering the delicate hydrated oxide structure.

Colloidal and Sol-Gel Methods: These techniques offer pathways to produce nanoparticles with narrow size distributions. ijnnonline.net Fine-tuning precursor chemistry, solvent systems, and reaction kinetics (temperature, pH) can yield tailored nanoparticle morphologies, from spheres to one-dimensional nanowires.

Hydrothermal and Solvothermal Techniques: These methods, conducted in closed systems under elevated temperature and pressure, enable precise control over crystallinity and phase purity. Exploring novel solvent systems and precursor chemistry is crucial for synthesizing materials with desired defect densities and surface functionalities.

The goal of these advanced synthetic approaches is to establish clear structure-property relationships. For instance, by controlling nanoparticle size, researchers can tune the ratio of surface-to-bulk ruthenium atoms, which in turn affects catalytic activity and stability.

Synthetic MethodControllable PropertiesPotential Advantages
Template-AssistedPorosity, Surface Area, MorphologyHigh active site exposure
Sol-GelParticle Size, CrystallinityUniform nanoparticle production
HydrothermalPhase Purity, Defect DensityCrystalline structure control
Co-precipitationSimplicity, ScalabilitySuitable for large-scale production

Advancements in In-Situ and Operando Characterization for Unraveling Complex Reaction Intermediates

Understanding how this compound functions under real operating conditions is paramount for elucidating reaction mechanisms and designing more robust catalysts. The dynamic nature of the material, which undergoes structural and electronic changes in response to electrochemical potentials, necessitates the use of advanced in-situ and operando characterization techniques. osti.govresearchgate.net

Future research will heavily rely on:

Operando X-ray Absorption Spectroscopy (XAS): This technique is invaluable for probing the electronic state and local coordination environment of ruthenium atoms during a reaction. researchgate.netmdpi.com By monitoring shifts in the absorption edges (e.g., Ru L-edge or M-edge), researchers can track changes in the oxidation state of Ru, providing direct evidence of its involvement in redox processes. osti.gov

In-Situ Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy methods can identify surface adsorbates and reaction intermediates. nih.govnih.gov For example, in the context of the OER, these techniques can help detect key species like Ru-OH, Ru=O, or Ru-OOH, offering critical insights into the reaction pathway. researchgate.net

Electrochemical Scanning Electron Microscopy (EC-SEM): This method allows for the direct visualization of morphological changes in the catalyst layer during electrochemical cycling, providing crucial information on degradation mechanisms like dissolution or detachment. osti.govacs.org

The challenge lies not only in the application of these techniques but also in the interpretation of the complex data they generate. Correlating spectroscopic observations with electrochemical performance is key to building a complete picture of the catalyst's behavior.

Holistic Integration of Computational and Experimental Methodologies for Rational Material Design

A purely trial-and-error experimental approach to catalyst development is inefficient. The integration of computational modeling, particularly Density Functional Theory (DFT), with experimental validation offers a more rational and accelerated path to designing next-generation materials. dtu.dkosti.gov

Future progress in this domain will be driven by:

Predictive Modeling of Active Sites: DFT calculations can be used to model different surface facets, defects, and coordination environments of this compound. osti.gov By calculating the adsorption energies of reaction intermediates on these sites, researchers can predict which structures are most likely to be catalytically active. dtu.dk

Elucidating Reaction Mechanisms: Computational studies can map out entire catalytic cycles, such as the adsorbate evolution mechanism (AEM) or the lattice oxygen mechanism (LOM) in the OER. mdpi.com This theoretical insight helps interpret experimental data and identify rate-determining steps that can be targeted for optimization.

Screening of Novel Compositions: Theory can be used to predict the effect of doping this compound with other elements. acs.org For example, DFT can calculate how different dopants alter the electronic structure of the Ru active sites and the binding energies of intermediates, thereby guiding experimental efforts toward the most promising compositions for enhanced activity and stability. researchgate.net

The synergy between theory and experiment is crucial. researchgate.net DFT provides atomic-level insights that are often inaccessible to experiments, while experiments provide the real-world validation needed to confirm and refine computational models. chemrxiv.org

Computational ApproachApplication in this compound Research
Density Functional Theory (DFT)Predicting active sites, calculating intermediate adsorption energies, modeling reaction pathways. osti.govdtu.dk
Machine Learning PotentialsSimulating large-scale atomic systems and long-timescale phenomena like degradation. lasphub.com
Molecular Dynamics (MD)Studying the role of the solvent and electrolyte interface in catalytic reactions.

Exploration of this compound in Emerging Catalytic and Electrochemical Transformations

While the OER remains a primary focus, the unique properties of this compound make it a promising candidate for a range of other important chemical transformations. A significant future research direction is the expansion of its application portfolio.

Emerging areas of interest include:

Electrochemical CO₂ Reduction: Ruthenium oxide has shown promise in the electrochemical conversion of carbon dioxide to valuable fuels and chemicals like methanol (B129727) and methane. dtu.dk DFT studies suggest that the reaction proceeds via the formation of formic acid, a pathway distinct from that on metal electrodes. dtu.dk

Organic Synthesis: Ruthenium-based catalysts are versatile in organic chemistry. youtube.comcaltech.edunih.gov this compound, particularly in combination with a co-oxidant, can catalyze reactions such as the oxidative cleavage of alkenes and alkynes to produce valuable carbonyl compounds and carboxylic acids. organic-chemistry.org

Biomass Conversion: The catalytic conversion of bio-oil into methane-rich gas is a promising route for biofuel production. Ruthenium oxide catalysts supported on materials like γ-Al₂O₃ have demonstrated high efficiency in the supercritical water gasification of bio-oil. core.ac.uk

Hydrogen Production: Beyond being an OER catalyst in water splitting, ruthenium oxide has been explored as a catalyst for hydrogen generation from chemical hydrides like sodium borohydride (B1222165) and for photocatalytic hydrogen evolution. researchgate.netresearchgate.net

Exploring these novel applications will require a fundamental understanding of how the catalyst's structure and surface chemistry can be tuned to favor specific reaction pathways and products.

Q & A

Basic: What are the recommended methods for synthesizing Dihydroxyruthenium(IV) oxide in laboratory settings?

Answer:
Synthesis typically involves hydrothermal or oxidative routes using ruthenium precursors like RuCl₃ or RuO₂. For example, hydrothermal conversion under controlled temperature and pressure can yield hydrated oxides, while oxidation with strong agents (e.g., NaIO₄) facilitates valence stabilization. Ensure precursor purity and inert atmospheres to prevent undesired oxidation states. Detailed protocols should include stoichiometric ratios, reaction time, and post-synthesis purification steps (e.g., centrifugation, lyophilization) .

Basic: What characterization techniques are essential for confirming the structural integrity of this compound?

Answer:
Use complementary analytical methods:

  • X-ray diffraction (XRD) to verify crystallinity and phase purity.
  • X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (Ru⁴⁺).
  • Thermogravimetric analysis (TGA) to assess hydration levels or thermal stability.
  • Electron microscopy (SEM/TEM) for morphology and particle size distribution.
    Document raw and processed data in appendices, with critical findings in the main text to avoid redundancy .

Basic: What safety protocols should be followed when handling this compound due to its aquatic toxicity?

Answer:

  • Use PPE (gloves, lab coats, goggles) and work in fume hoods to prevent inhalation or skin contact.
  • Avoid environmental release; collect waste in sealed containers for approved disposal.
  • Implement emergency procedures: rinse exposed skin/eyes with water for 15 minutes and seek medical attention.
    Refer to safety data sheets (SDS) for GHS classification (H413: chronic aquatic toxicity) .

Advanced: How can researchers resolve contradictions in spectroscopic data indicating mixed oxidation states in synthesized samples?

Answer:

  • Control synthesis conditions: Adjust pH, temperature, and oxidizing agent concentration to stabilize Ru⁴⁺.
  • Cross-validate with multiple techniques: Combine XPS with cyclic voltammetry or Mössbauer spectroscopy.
  • Analyze kinetic vs. thermodynamic products: Isolate intermediates to identify competing reaction pathways.
    Document methodological limitations (e.g., beam-induced reduction in XPS) and uncertainties in error margins .

Advanced: What methodological considerations are critical when designing experiments to study the catalytic mechanisms of this compound under varying pH conditions?

Answer:

  • Control variables: Maintain consistent ionic strength and temperature while varying pH.
  • In-situ characterization: Use FTIR or Raman spectroscopy to monitor surface intermediates during catalysis.
  • Reference systems: Compare with RuO₂ or other Ru-based catalysts to isolate pH-specific effects.
    Formulate hypotheses based on literature reviews (e.g., pH-dependent redox potentials) and validate with dose-response experiments .

Advanced: How can stoichiometric inconsistencies in this compound synthesis be systematically addressed?

Answer:

  • Precursor analysis: Verify purity of RuCl₃ or RuO₂ via ICP-MS before synthesis.
  • Post-synthesis titration: Use iodometric or redox titration to quantify unreacted Ru species.
  • Inert atmosphere synthesis: Prevent oxidation side reactions by conducting reactions under N₂/Ar.
    Report deviations in supplementary materials and discuss their impact on catalytic/electronic properties .

Advanced: What strategies optimize the reproducibility of this compound’s electrochemical performance across research groups?

Answer:

  • Standardize protocols: Publish detailed synthesis and testing procedures (e.g., electrode preparation, electrolyte composition).
  • Interlaboratory comparisons: Share samples for benchmarking (e.g., specific capacitance, overpotential).
  • Data transparency: Provide raw cyclic voltammetry curves and impedance spectra in open-access repositories.
    Address instrument calibration differences and electrode aging effects in methodology sections .

Advanced: How should researchers design control experiments to distinguish between surface and bulk contributions to this compound’s reactivity?

Answer:

  • Surface passivation: Coat samples with inert layers (e.g., SiO₂) to isolate bulk reactivity.
  • Particle size variation: Synthesize nanoparticles vs. bulk materials to compare surface-area-normalized activity.
  • Probe reactions: Use size-selective reactants (e.g., H₂O₂ decomposition for surface vs. bulk redox sites).
    Analyze kinetic data using models like Langmuir-Hinshelwood to deconvolute contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.